Cas no 878428-36-5 (1-(4-ethoxyphenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione)

1-(4-ethoxyphenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione structure
878428-36-5 structure
Product Name:1-(4-ethoxyphenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione
CAS No:878428-36-5
MF:C20H22N2O4S
MW:386.464684009552
CID:5556057
Update Time:2025-07-29

1-(4-ethoxyphenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione Chemical and Physical Properties

Names and Identifiers

    • 1-(4-ethoxyphenyl)-3-(3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
    • 1-(4-ethoxyphenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione
    • Inchi: 1S/C20H22N2O4S/c1-3-26-17-9-7-15(8-10-17)21-18-12-27(24,25)13-19(18)22(20(21)23)16-6-4-5-14(2)11-16/h4-11,18-19H,3,12-13H2,1-2H3
    • InChI Key: QHEFLRYXLZPSMJ-UHFFFAOYSA-N
    • SMILES: C1(=O)N(C2=CC=CC(C)=C2)C2CS(=O)(=O)CC2N1C1=CC=C(OCC)C=C1

1-(4-ethoxyphenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione Pricemore >>

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Additional information on 1-(4-ethoxyphenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione

Introduction to 1-(4-ethoxyphenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione (CAS No. 878428-36-5)

The compound 1-(4-ethoxyphenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione, identified by its CAS number 878428-36-5, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure combines elements of heterocyclic chemistry with functional aromatic rings, making it a subject of considerable interest for researchers exploring novel therapeutic agents. The presence of multiple heterocyclic moieties, including thieno[3,4-d]imidazole and tetrahydropyranone functionalities, positions this compound as a potential candidate for further investigation in drug discovery.

Recent studies have highlighted the importance of thieno[3,4-d]imidazole scaffolds in medicinal chemistry due to their versatility and biological activity. These structures are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects. The incorporation of a hexahydro ring system in the molecule suggests enhanced lipophilicity and improved bioavailability, which are critical factors in the development of orally active drugs. Additionally, the 4-ethoxyphenyl and 3-methylphenyl substituents introduce further complexity, potentially influencing both the electronic properties and metabolic stability of the compound.

The trione moiety within the molecule (2,5,5-trione) is another key feature that warrants detailed examination. Triones are known to participate in various biochemical reactions and have been explored in the development of enzyme inhibitors and other bioactive molecules. The combination of these structural elements in 1-(4-ethoxyphenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione may contribute to its unique interaction with biological targets. For instance, the imidazole ring is frequently involved in hydrogen bonding interactions with proteins, while the aromatic rings can engage in π-stacking interactions, both of which are crucial for drug-receptor binding affinity.

In the context of current pharmaceutical research, there is growing interest in designing molecules that exhibit multiple modes of action or enhanced selectivity. The complex architecture of 1-(4-ethoxyphenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione suggests that it may possess such characteristics. For example, the presence of both electron-withdrawing (trione) and electron-donating (ethoxy) groups could modulate its reactivity and binding properties. This balance is often exploited in medicinal chemistry to optimize pharmacokinetic profiles and minimize off-target effects.

From a synthetic chemistry perspective, the preparation of this compound presents an intriguing challenge due to its multi-ring system and stereocenter distribution. Advanced synthetic methodologies have been employed to construct such complex molecules efficiently. Techniques such as transition-metal-catalyzed cross-coupling reactions and intramolecular cyclizations are likely candidates for constructing the core heterocyclic framework. Furthermore, stereocontrol strategies must be carefully employed to ensure the correct configuration at all stereogenic centers, as even minor deviations can significantly impact biological activity.

The potential applications of this compound extend beyond traditional small-molecule drug discovery. Its unique structural features make it an attractive candidate for development as a tool compound in biochemical assays or as a scaffold for library design using structure-based virtual screening approaches. Such libraries can then be screened against large panels of biological targets to identify lead compounds with desired properties. Additionally, modifications to this core structure could yield derivatives with improved solubility or metabolic stability while retaining or enhancing biological activity.

Recent advances in computational chemistry have also enabled more sophisticated predictions of molecular properties and interactions. Molecular docking simulations can be performed to model how 1-(4-ethoxyphenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione might bind to specific protein targets or enzymes relevant to disease pathways. These computational studies can guide experimental design by identifying key interactions or regions for optimization. Moreover, quantum mechanical calculations can provide insights into electronic structure-property relationships within the molecule.

In summary,1-(4-ethoxyphenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione (CAS No. 878428-36-5) represents a promising area for further exploration in pharmaceutical research. Its complex molecular architecture and diverse functional groups offer opportunities for developing novel therapeutic agents with unique mechanisms of action. As our understanding of biological systems continues to evolve, thieno[3

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